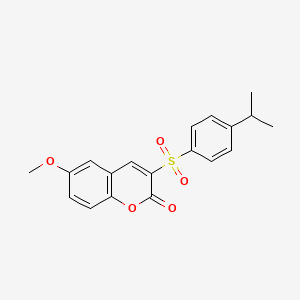
6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the 1990s by scientists at Eli Lilly and Company, who were looking for a selective inhibitor of phosphatidylinositol 3-kinase (PI3K).
Mécanisme D'action
6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one acts as a competitive inhibitor of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is its specificity for PI3K, which allows researchers to selectively study the PI3K pathway without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition in vitro and in vivo.
Orientations Futures
There are several future directions for research involving 6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. One area of interest is the development of more potent and selective PI3K inhibitors that can be used in clinical trials for the treatment of cancer and other diseases. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to elucidate the mechanisms underlying the various biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one involves several steps, including the reaction of 4-isopropylphenol with 4-chlorobenzaldehyde to form 4-(4-isopropylphenyl)benzaldehyde. This intermediate is then reacted with 6-methoxy-2-naphthol in the presence of a base to form the final product.
Applications De Recherche Scientifique
6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been extensively used in scientific research to study the role of PI3K in various cellular processes, including cell growth, differentiation, and survival. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for studying the PI3K pathway.
Propriétés
IUPAC Name |
6-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)13-4-7-16(8-5-13)25(21,22)18-11-14-10-15(23-3)6-9-17(14)24-19(18)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVFVQWBBJRLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
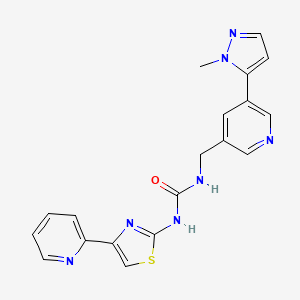
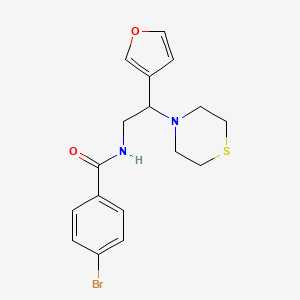
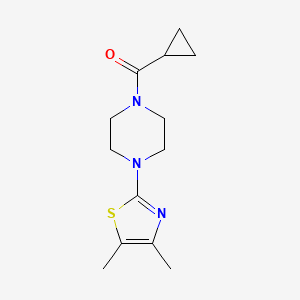
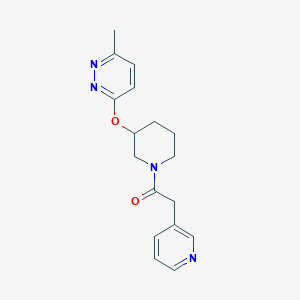
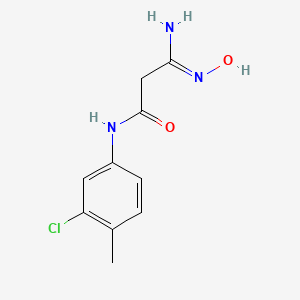
![Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate](/img/structure/B2818698.png)
![3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818699.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)
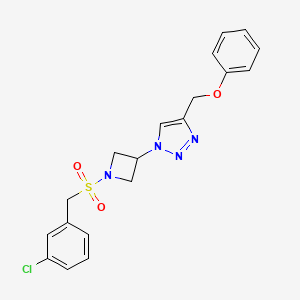
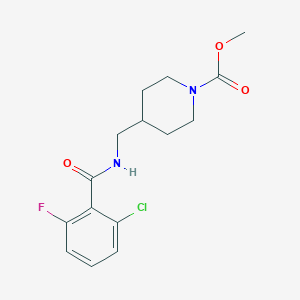
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2818711.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2818713.png)
